Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
Brand Name: Vulcanchem
CAS No.: 114420-06-3
VCID: VC20865327
InChI: InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3
SMILES: CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Molecular Formula: C10H16F2O5
Molecular Weight: 254.23 g/mol

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

CAS No.: 114420-06-3

Cat. No.: VC20865327

Molecular Formula: C10H16F2O5

Molecular Weight: 254.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate - 114420-06-3

Specification

CAS No. 114420-06-3
Molecular Formula C10H16F2O5
Molecular Weight 254.23 g/mol
IUPAC Name ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate
Standard InChI InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3
Standard InChI Key OUFRYOWGFSOSEY-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F
Canonical SMILES CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F

Introduction

Chemical Identity and Nomenclature

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is identified by the CAS registry number 95058-92-7, a unique identifier that distinguishes it from other chemical compounds in scientific databases and literature . The compound is recognized by several synonyms in chemical repositories and scientific literature, which reflects its structural characteristics and applications in different contexts.

Systematic and Common Names

The compound is known by several names in chemical databases and scientific literature:

  • Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate (primary name)

  • Ethyl 2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythro-pentonate

  • Gemcitabine Impurity 35

  • 2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-erythro-pentonic Acid Ethyl Ester

  • (3R)-ethyl 3-(2,2-diMethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate

The variety of names reflects both the structural characteristics of the compound and its relationship to other chemical entities, particularly its connection to gemcitabine as an impurity or intermediate in its synthesis pathway .

Structural Characteristics

This compound contains several key structural elements:

  • A difluorinated carbon at the 2-position

  • A hydroxy group at the 3-position

  • A dimethyldioxolan ring system

  • An ethyl ester functional group

The structural complexity of the molecule, particularly the presence of stereogenic centers indicated by the (3R,S) designation, contributes to its specific chemical behavior and applications in synthetic chemistry .

Physical and Chemical Properties

Understanding the physical and chemical properties of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is essential for researchers working with this compound in laboratory settings and industrial applications.

Basic Physical Properties

The compound exists as a stable organic substance with well-defined physical characteristics that have been both experimentally determined and computationally predicted.

PropertyValueMethod
Molecular FormulaC10H16F2O5Determined
Molecular Weight254.23 g/molCalculated
Physical StateNot specified in sources-
Boiling Point338.4±37.0 °C at 760 mmHgPredicted
Density1.232±0.06 g/cm3Predicted
pKa11.95±0.20Predicted
MDL NumberMFCD09031375Database assignment
EINECS1312995-182-4Regulatory designation

Solubility Properties

The solubility profile of this compound is particularly relevant for synthetic applications and formulation development:

  • Soluble in organic solvents including:

    • Chloroform

    • Dichloromethane

    • Methanol

This solubility profile aligns with the compound's moderately polar nature, featuring both hydrophobic (ethyl and dimethyl groups) and hydrophilic (hydroxyl and ester) functional groups.

Chemical Reactivity

The chemical reactivity of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is governed by its functional groups:

  • The hydroxyl group at the 3-position can participate in esterification, oxidation, and dehydration reactions

  • The ethyl ester group can undergo hydrolysis, transesterification, and reduction

  • The difluoro substituents provide metabolic stability but can also influence the reactivity of adjacent functional groups

  • The dioxolane ring system can be cleaved under acidic conditions to reveal the diol functionality

Synthesis and Preparation

The preparation of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate involves specialized synthetic approaches that accommodate the incorporation of fluorine atoms and the construction of the dioxolane ring system.

Stereochemical Considerations

The (3R,S) designation in the compound name indicates a mixture of stereoisomers at the 3-position, which may be relevant for certain applications where stereochemical purity is required. The stereochemistry at this position would influence the three-dimensional arrangement of the hydroxyl group and the dimethyldioxolan-4-yl substituent, potentially affecting biological activity and further synthetic transformations .

Applications and Uses

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate serves several important functions in organic synthesis and pharmaceutical development.

Role in Pharmaceutical Synthesis

The primary application of this compound appears to be as an intermediate in pharmaceutical synthesis pathways:

  • It serves as an intermediate in the preparation of ribose sugar derivatives, which are essential components of nucleoside analogs used in antiviral and anticancer therapies

  • The compound is identified as "Gemcitabine Impurity 35," suggesting its relationship to the synthesis or quality control of gemcitabine, a fluorinated nucleoside analog used in cancer treatment

Significance in Medicinal Chemistry

The structural features of this compound, particularly the difluoro functionality, are significant in medicinal chemistry:

  • Difluorinated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts

  • The presence of the protected sugar moiety (dimethyldioxolan-4-yl group) indicates its potential role in nucleoside synthesis

  • The ethyl ester group provides a reactive handle for further transformations in synthetic sequences

Analytical Methods and Identification

Accurate identification and characterization of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate are essential for quality control and research applications.

Chromatographic Analysis

Chromatographic methods would be valuable for assessing the purity of this compound, particularly given its potential role as a pharmaceutical intermediate:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly useful for volatile derivatives

  • Thin-Layer Chromatography (TLC) for reaction monitoring

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